(2-(6-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone
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Overview
Description
(2-(6-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone is a compound that features a piperidine ring, a pyridine ring, and a phenyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2-(6-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Chemistry
In chemistry, (2-(6-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological targets makes it a valuable tool in understanding receptor-ligand interactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for treating various diseases .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities .
Mechanism of Action
The mechanism of action of (2-(6-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar biological activities.
Pyridine derivatives: These compounds contain the pyridine ring and are known for their diverse pharmacological properties.
Phenylmethanone derivatives: These compounds feature the phenylmethanone group and are used in various chemical and pharmaceutical applications.
Uniqueness
(2-(6-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone is unique due to its combination of the piperidine, pyridine, and phenyl groups.
Properties
Molecular Formula |
C17H19N3O |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
[2-(6-aminopyridin-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H19N3O/c18-16-10-9-14(12-19-16)15-8-4-5-11-20(15)17(21)13-6-2-1-3-7-13/h1-3,6-7,9-10,12,15H,4-5,8,11H2,(H2,18,19) |
InChI Key |
QNTRPFYYSVZLFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CN=C(C=C2)N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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